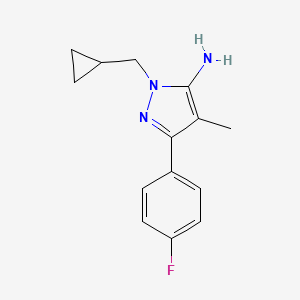
1-(cyclopropylmethyl)-3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylmethyl)-3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a cyclopropylmethyl group, a 4-fluorophenyl group, and a methyl group attached to the pyrazole ring. The compound’s unique structure makes it of interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 1-(cyclopropylmethyl)-3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, leading to the formation of the pyrazole core.
Introduction of the 4-fluorophenyl group: This step involves the use of a halogenated aromatic compound, such as 4-fluorobenzaldehyde, which undergoes a condensation reaction with the pyrazole ring.
Addition of the cyclopropylmethyl group: This can be introduced through a nucleophilic substitution reaction using cyclopropylmethyl bromide.
Methylation: The final step involves the methylation of the pyrazole ring, which can be achieved using methyl iodide in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(Cyclopropylmethyl)-3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Cyclopropylmethyl)-3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, analgesic, and anticancer properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including enzymes and receptors.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and optical properties.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(cyclopropylmethyl)-3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
1-(Cyclopropylmethyl)-3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-(Cyclopropylmethyl)-3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical reactivity and biological activity.
1-(Cyclopropylmethyl)-3-(4-bromophenyl)-4-methyl-1H-pyrazol-5-amine: The presence of a bromine atom can influence the compound’s properties, such as its ability to participate in coupling reactions.
1-(Cyclopropylmethyl)-3-(4-methylphenyl)-4-methyl-1H-pyrazol-5-amine: The substitution of a methyl group for the fluorine atom can affect the compound’s electronic properties and its interactions with biological targets.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H16FN3 |
|---|---|
Molecular Weight |
245.29 g/mol |
IUPAC Name |
2-(cyclopropylmethyl)-5-(4-fluorophenyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C14H16FN3/c1-9-13(11-4-6-12(15)7-5-11)17-18(14(9)16)8-10-2-3-10/h4-7,10H,2-3,8,16H2,1H3 |
InChI Key |
ZSNFZWWGSSZKEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)F)CC3CC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


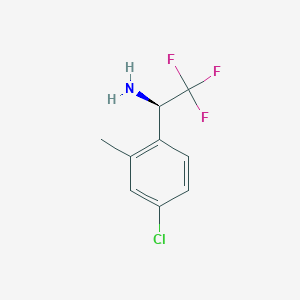
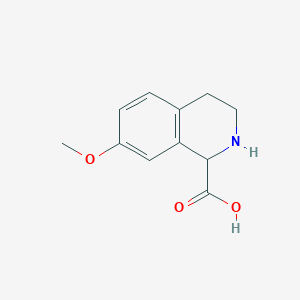
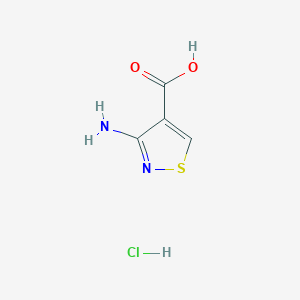
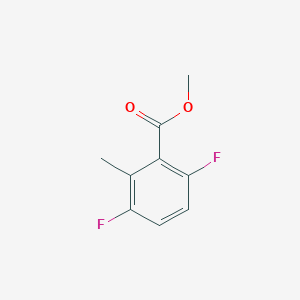
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-](/img/structure/B14032206.png)
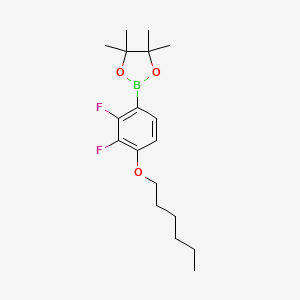
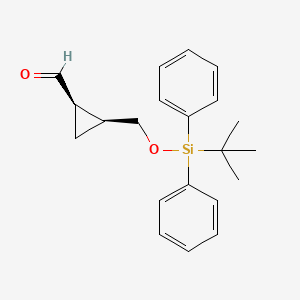
![(2R,4S,5S,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-11-methyl-5-phenylmethoxy-4-(phenylmethoxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B14032223.png)
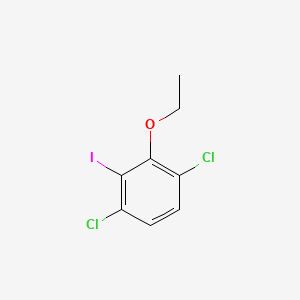
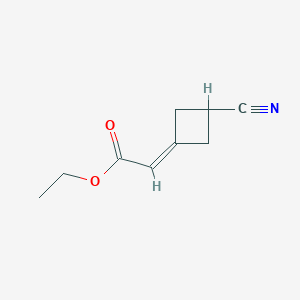
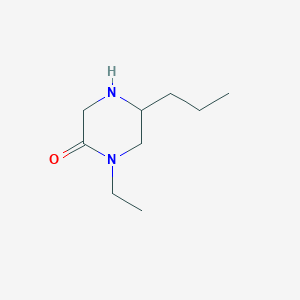
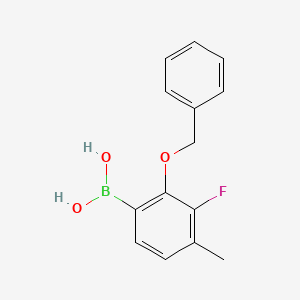
![ethyl 4-[3-(4-ethoxycarbonylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate](/img/structure/B14032254.png)
![6-Bromo-2H-pyrazino[2,3-b][1,4]oxazin-3(4H)-one](/img/structure/B14032270.png)
